

"Enkephalin, dehydro-ala(3)-" synthesis and structure determination

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Compound of Interest

Compound Name: *Enkephalin, dehydro-ala(3)-*

Cat. No.: *B15437039*

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Synthesis of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide

The synthesis of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide is typically achieved through a solution-phase peptide synthesis approach. This method involves the stepwise coupling of protected amino acid residues, culminating in the desired pentapeptide. A key step in this synthesis is the introduction of the dehydro-amino acid residue, which can be accomplished through various chemical strategies.

A common method for the introduction of the ΔPhe residue is through the β-elimination of a protected β-hydroxy-phenylalanine residue. This process involves the dehydration of the serine or threonine precursor, often facilitated by a reagent like tosyl chloride or a carbodiimide. The resulting dehydro-amino acid is then incorporated into the growing peptide chain.

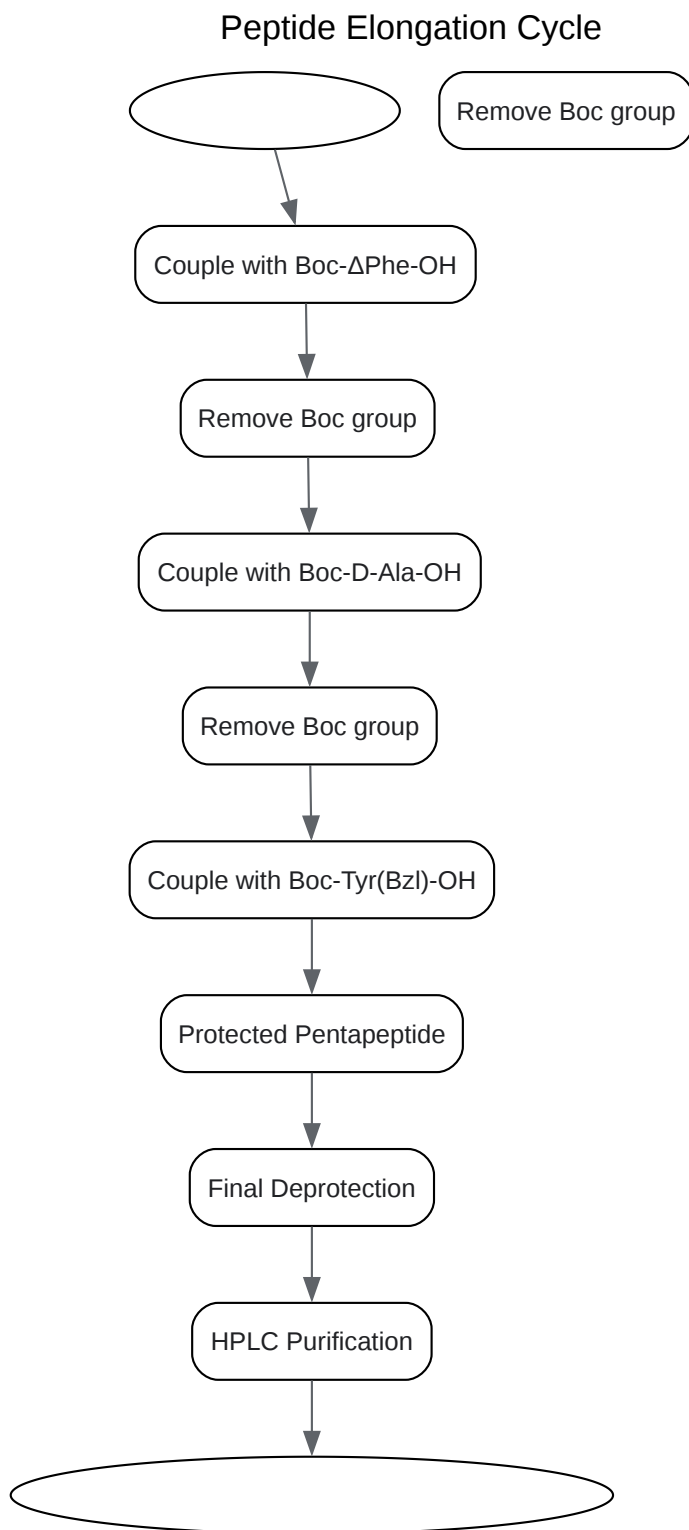
Experimental Protocol: Solution-Phase Synthesis

The following protocol outlines a representative solution-phase synthesis of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide:

- **Preparation of the C-terminal amide:** The synthesis begins with the C-terminal methionine amide, which is protected at the N-terminus with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.

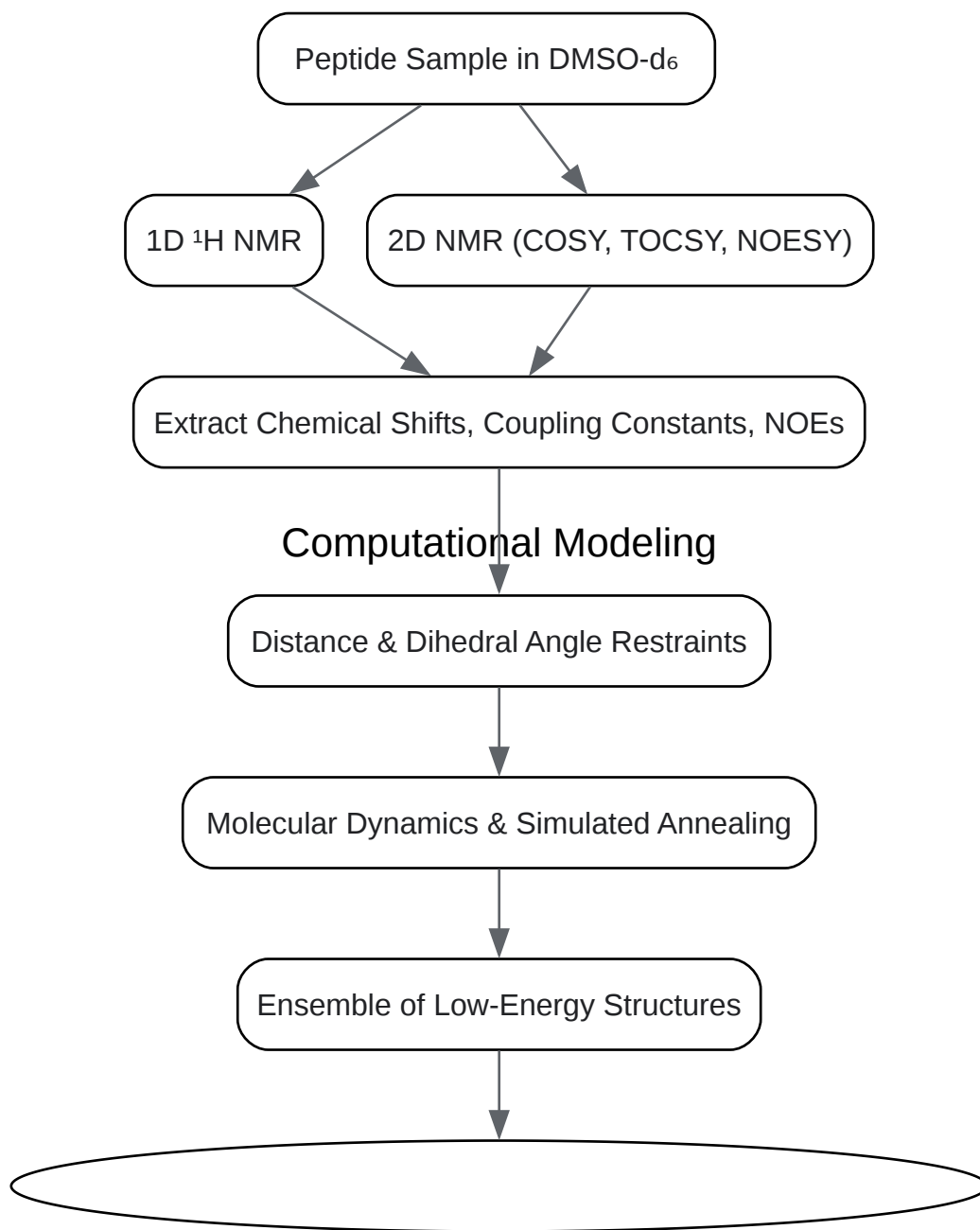
- **Stepwise Peptide Coupling:** The peptide chain is elongated by the sequential coupling of protected amino acid residues. For instance, Boc-ΔPhe-OH is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) and then reacted with the free amino group of Met-NH₂.
- **Deprotection:** Following each coupling step, the N-terminal protecting group (e.g., Boc) is removed using an appropriate reagent, such as trifluoroacetic acid (TFA), to expose the free amino group for the next coupling reaction.
- **Incorporation of D-Ala and Tyr:** The process of coupling and deprotection is repeated for the subsequent amino acid residues, D-alanine and tyrosine, using their respective protected forms (e.g., Boc-D-Ala-OH and Boc-Tyr(Bzl)-OH).
- **Final Deprotection and Purification:** Once the entire peptide chain is assembled, all remaining protecting groups are removed in a final deprotection step. The crude peptide is then purified to homogeneity using techniques such as preparative high-performance liquid chromatography (HPLC).

Synthesis Workflow

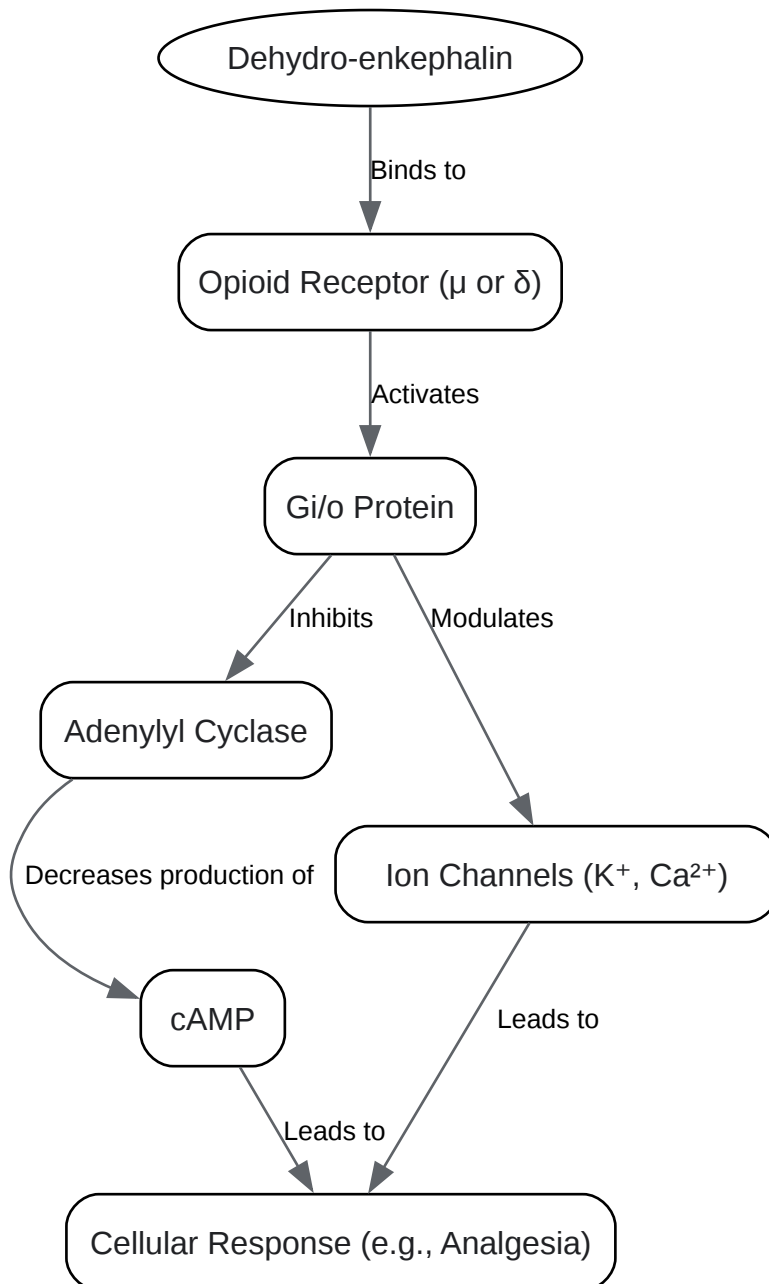
Solution-Phase Synthesis of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide

Structure Determination Workflow

NMR Spectroscopy



Opioid Receptor Signaling Pathway



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